Amoxicillin and clavulanic acid

概要

説明

アモキシシリン・クラブラネートは、さまざまな細菌感染症の治療に使用される組み合わせ抗生物質です。ペニシリン系抗生物質であるアモキシシリンと、ベータラクタマーゼ阻害剤であるクラブラネートカリウムで構成されています。 アモキシシリンは細菌細胞壁の合成を阻害することにより作用し、クラブラネートカリウムは細菌がアモキシシリンに対して耐性になるのを防ぎます .

2. 製法

合成経路と反応条件: アモキシシリンとクラブラネートカリウムの調製には、いくつかのステップが含まれます。 このプロセスには、通常、主要成分と副成分の混合、粒子の圧縮、ふるい分け、粒子の繰り返し圧縮、錠剤化、コーティングが含まれます . アモキシシリンの合成には、6-アミノペニシラン酸とさまざまなアシル化剤の反応が関与し、クラブラネートカリウムはストレプトマイセス・クラブリゲルスを発酵させることで得られます .

工業生産方法: 工業的な環境では、アモキシシリンとクラブラネートカリウムの錠剤の生産には、ペレチングと錠剤化のプロセスを正確に制御することが必要です。 この方法は、新しいコーティング技術を導入することで、湿度管理の問題と製品の不安定性を克服し、薬物の品質を高め、生産効率を向上させます .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of amoxicillin and clavulanate potassium involves several steps. The process typically includes mixing major and minor ingredients, pressing particles, sieving, repeatedly pressing particles, tabletting, and coating . The synthesis of amoxicillin involves the reaction of 6-aminopenicillanic acid with various acylating agents, while clavulanate potassium is derived from the fermentation of Streptomyces clavuligerus .

Industrial Production Methods: In industrial settings, the production of amoxicillin and clavulanate potassium tablets involves precise control over pelletizing and tabletting processes. The method enhances the quality of the drugs and improves production efficiency by introducing novel coating technologies to overcome humidity control issues and product instability .

化学反応の分析

反応の種類: アモキシシリン・クラブラネートは、次のようなさまざまな化学反応を起こします。

酸化: アモキシシリンは、酸化されてさまざまな分解生成物を生成することがあります。

還元: クラブラネートカリウムは、還元反応を受ける可能性があります。

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、ベータラクタマーゼ阻害剤、アシル化剤、さまざまな溶媒が含まれます。 これらの反応は通常、化合物の安定性を確保するために、制御された温度とpH条件下で行われます .

主な生成物: これらの反応から生成される主な生成物には、アモキシシリンとクラブラネートカリウムのさまざまな分解生成物が含まれ、これらの分解生成物はしばしば細菌に対して不活性です .

4. 科学研究への応用

アモキシシリン・クラブラネートは、次のような幅広い科学研究に利用されています。

科学的研究の応用

Medical Uses

Amoxicillin and clavulanic acid is indicated for a range of infections, including:

-

Respiratory Tract Infections : Effective against pathogens like Streptococcus pneumoniae and Haemophilus influenzae, it is commonly used for conditions such as:

- Acute otitis media (AOM)

- Sinusitis

- Community-acquired pneumonia

- Skin and Soft Tissue Infections : It treats infections caused by Staphylococcus aureus and Escherichia coli.

- Urinary Tract Infections (UTIs) : Particularly effective against E. coli and Klebsiella species.

- Dental Infections : Used for infections stemming from dental procedures or conditions like periodontitis.

- Animal Bites : Recommended for prophylaxis and treatment of infections resulting from animal bites due to the risk of Pasteurella multocida infection.

Treatment of Acute Otitis Media

A significant body of research indicates that amoxicillin-clavulanate is effective in treating AOM, especially when caused by resistant strains of S. pneumoniae. A study comparing high-dose formulations (90/6.4 mg/kg/day) showed improved eradication rates of resistant strains compared to standard doses .

| Study Type | Population | Outcome |

|---|---|---|

| Randomized Controlled Trial | Pediatric patients with AOM | Higher clinical response rates compared to cephalosporins |

| Non-comparative Trial | Children with penicillin-resistant strains | High eradication rates observed |

Use in Respiratory Infections

Amoxicillin-clavulanate has been shown to be effective against lower respiratory tract infections caused by various pathogens, including Klebsiella pneumoniae and Moraxella catarrhalis. It is often preferred over other antibiotics in cases where resistance is suspected .

Case Study: Treatment of Complicated UTIs

In a cohort study involving patients with complicated UTIs, amoxicillin-clavulanate demonstrated a high success rate in eradicating infections caused by resistant bacteria. The study tracked clinical outcomes over a 30-day period, showing a significant reduction in symptoms and bacterial load .

Case Study: Management of Skin Infections

A randomized trial assessed the efficacy of amoxicillin-clavulanate in treating skin and soft tissue infections compared to vancomycin. Results indicated similar efficacy but with fewer side effects associated with amoxicillin-clavulanate, making it a favorable option for outpatient management .

Safety Profile

Amoxicillin-clavulanate is generally well-tolerated, with adverse events reported in approximately 3.6% of cases, primarily mild gastrointestinal disturbances . The incidence of serious adverse events remains low, making it suitable for use in diverse patient populations.

作用機序

アモキシシリンは、ペニシリン結合タンパク質(PBP)に結合することにより、細菌細胞壁の合成を阻害します。これにより、細菌細胞壁におけるペプチドグリカン合成の最終的なトランスペプチダーゼ反応が阻害されます。 この阻害は、安定した細胞壁の形成を防ぎ、細菌細胞の溶解につながります . クラブラネートカリウムは、アモキシシリンを不活性化するベータラクタマーゼに結合して阻害することで、アモキシシリンの活性スペクトルを広げます .

類似化合物:

アモキシシリン: アモキシシリン・クラブラネートと類似のペニシリン系抗生物質ですが、ベータラクタマーゼ阻害剤成分は含まれていません.

セフジニル: セファロスポリン系抗生物質で、ベータラクタム構造は似ていますが、活性スペクトルが異なります.

ジスロマック(アジスロマイシン): マクロライド系抗生物質で、呼吸器感染症に使用されます.

ビブラマイシン(ドキシサイクリン): テトラサイクリン系抗生物質で、さまざまな細菌感染症に使用されます.

レバキーン(レボフロキサシン): キノロン系抗生物質で、幅広い活性スペクトルを持っています.

独自性: アモキシシリン・クラブラネートは、ペニシリン系抗生物質とベータラクタマーゼ阻害剤を組み合わせているため、ベータラクタマーゼ産生菌に対しても有効です。 この組み合わせにより、活性スペクトルが広がり、耐性菌感染症の治療に役立つ選択肢となります .

類似化合物との比較

Amoxicillin: A penicillin antibiotic similar to amoxicillin clavulanate but lacks the beta-lactamase inhibitor component.

Cefdinir: A cephalosporin antibiotic with a similar beta-lactam structure but different spectrum of activity.

Zithromax (Azithromycin): A macrolide antibiotic used for respiratory tract infections.

Vibramycin (Doxycycline): A tetracycline antibiotic used for various bacterial infections.

Levaquin (Levofloxacin): A quinolone antibiotic with a broad spectrum of activity.

Uniqueness: Amoxicillin Clavulanate is unique due to its combination of a penicillin antibiotic and a beta-lactamase inhibitor, which allows it to be effective against beta-lactamase-producing bacteria. This combination extends its spectrum of activity and makes it a valuable option for treating resistant bacterial infections .

生物活性

Amoxicillin and clavulanic acid, commonly known as co-amoxiclav, represent a significant advancement in antibiotic therapy, particularly for infections caused by beta-lactamase-producing bacteria. This article explores their biological activity, including pharmacodynamics, clinical efficacy, case studies, and adverse effects.

Amoxicillin is a broad-spectrum penicillin antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Clavulanic acid is a beta-lactamase inhibitor that protects amoxicillin from degradation by beta-lactamase enzymes produced by resistant bacteria. This combination enhances the antibacterial spectrum of amoxicillin, making it effective against beta-lactamase-producing strains of bacteria.

2. Pharmacokinetics

Both this compound exhibit favorable pharmacokinetic properties:

- Absorption : Both compounds are well absorbed after oral administration, with clavulanic acid having similar pharmacokinetic characteristics to amoxicillin.

- Distribution : They are widely distributed in body tissues and fluids.

- Elimination : The elimination half-lives are approximately 1.2 hours for amoxicillin and 0.8 hours for clavulanic acid .

3. Clinical Efficacy

A meta-analysis of multiple studies demonstrated that the combination of this compound significantly reduces the incidence of infectious complications following dental procedures compared to placebo . The relative risk (RR) for developing infections was found to be 0.215 (p<0.001), indicating a substantial protective effect.

Table 1: Efficacy in Various Infections

| Infection Type | Efficacy Rate (%) | Comparison Group |

|---|---|---|

| Urinary Tract Infections | 85% | Amoxicillin alone |

| Respiratory Tract Infections | 90% | Cephalosporins |

| Odontogenic Infections | 88.2% | Clindamycin |

| Skin and Soft Tissue Infections | 80% | Doxycycline |

4. Case Studies on Adverse Effects

While generally well-tolerated, there are notable adverse effects associated with amoxicillin/clavulanic acid:

- A case study reported a 58-year-old male developing drug-induced pancreatitis after nine days of treatment with amoxicillin/clavulanic acid. The diagnosis was confirmed through elevated serum lipase levels and imaging studies .

Table 2: Summary of Case Reports on Drug-Induced Pancreatitis

| Case Study Reference | Patient Age/Gender | Findings | Outcome |

|---|---|---|---|

| Chams et al., 2018 | 58/Male | Elevated lipase; CT confirmed pancreatitis | Improved with hydration |

| Campo et al., 2015 | 42/Female | Elevated lipase; CT confirmed pancreatitis | Improved with hydration |

| Galindo et al., 1995 | 25/Male | Acute pancreatitis diagnosed | Improved with hydration |

5. Comparative Studies

In comparative studies, co-amoxiclav has been shown to be at least as effective as other antibiotics like moxifloxacin in treating acute exacerbations of chronic obstructive pulmonary disease (AECOPD) and other infections . The MAESTRAL study indicated non-inferiority between moxifloxacin and co-amoxiclav in terms of clinical outcomes.

6. Conclusion

The combination of this compound is a powerful tool in combating bacterial infections, especially those caused by resistant strains. Its enhanced efficacy against beta-lactamase-producing organisms makes it a preferred choice in various clinical settings. However, awareness regarding potential adverse effects, such as drug-induced pancreatitis, is crucial for safe prescribing practices.

特性

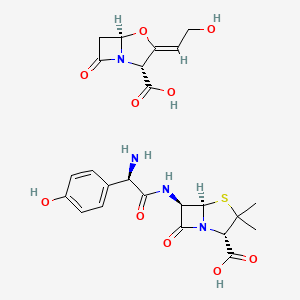

IUPAC Name |

(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5S.C8H9NO5/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);1,6-7,10H,2-3H2,(H,12,13)/b;4-1-/t9-,10-,11+,14-;6-,7-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVHTELASVOWBE-AGNWQMPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C.C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74469-00-4 (Parent) | |

| Record name | Amoxicillin mixture with Clavulanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079198291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80872429 | |

| Record name | Amoksiclav | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79198-29-1 | |

| Record name | Amoxicillin-clavulanic acid mixt. | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79198-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amoxicillin mixture with Clavulanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079198291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amoksiclav | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。